![molecular formula C18H23N3O3 B2611570 3-(4-Methylbenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021031-96-8](/img/structure/B2611570.png)
3-(4-Methylbenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One approach could be a three-step process, starting from readily available precursors. For example, it can be synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction using 4-methoxycyclohexan-1-one as a raw material. The overall yield of this synthesis method is approximately 60% .
Scientific Research Applications
- Hydantoins, including this compound, have been studied for their anticonvulsant properties. For instance, phenytoin (a related hydantoin) has been used successfully to manage epilepsy symptoms for over 70 years. Although the hydantoin ring itself lacks biological activity, derivatives like this one exhibit therapeutic potential in treating seizures .
- Compounds with hydantoin scaffolds, such as our target molecule, have demonstrated anti-inflammatory activity. For example, BIRT377, another hydantoin derivative, acts as an antagonist of lymphocyte function-associated antigen-1 (LFA-1), showing promise in inflammation-related conditions .
- Some hydantoin derivatives exhibit anticancer properties. While further research is needed, these compounds could potentially play a role in cancer therapy .
- Certain hydantoin derivatives, including those with substitutions at the 5,5-position, have been explored for their antidiabetic effects. These compounds may contribute to managing blood glucose levels .
- Phenytoin, a hydantoin similar to our compound, has been used to alleviate neuropathic pain. Its regulatory effect on the central nervous system makes it valuable in pain management .
- Dantrolene, another hydantoin-based drug, is clinically employed to treat malignant hyperthermia. It inhibits abnormal calcium release from the sarcoplasmic reticulum, preventing dangerous temperature spikes during anesthesia .
Anticonvulsant Activity
Anti-Inflammatory Potential
Anticancer Applications
Antidiabetic Effects
Neuropathic Pain Management
Malignant Hyperthermia Treatment
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-Methylbenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component of the necroptosis signaling pathway .
Mode of Action
This compound interacts with RIPK1 by inserting its benzyl groups into the bottom of a deep hydrophobic pocket of RIPK1, forming T-shaped π–π interactions with His136 . This interaction inhibits the activity of RIPK1, thereby affecting the necroptosis signaling pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway, which is a form of programmed cell death . This pathway is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . The inhibition of RIPK1 by this compound disrupts this pathway, potentially affecting various pathophysiological processes .
Result of Action
The molecular and cellular effects of this compound’s action would be the inhibition of the necroptosis signaling pathway . This could potentially prevent or reduce the occurrence of necroptosis, a form of programmed cell death .
properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-3-15(22)20-10-8-18(9-11-20)16(23)21(17(24)19-18)12-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXSQMIOBCZUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.